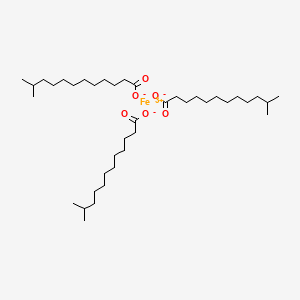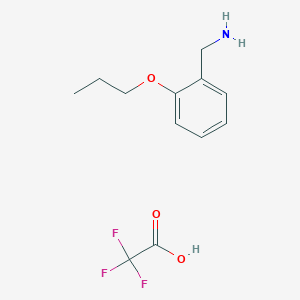![molecular formula C9H15NO B12641099 N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide CAS No. 920959-00-8](/img/structure/B12641099.png)
N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide: is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of the acetamide group adds to its versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and facilitate the formation of the acetamide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Compounds with new functional groups replacing the acetamide.
Aplicaciones Científicas De Investigación
Chemistry: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its stable structure and reactivity.
Industry: In the industrial sector, it can be used in the production of polymers, resins, and other materials that require stable and rigid structures.
Mecanismo De Acción
The mechanism of action of N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into active sites of enzymes, potentially inhibiting or modifying their activity. The acetamide group can form hydrogen bonds and other interactions, stabilizing the compound within the target site.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptan-2-amine: Shares the bicyclic structure but lacks the acetamide group.
N-methylbicyclo[2.2.1]heptan-2-amine: Similar structure with a methyl group instead of the acetamide.
Uniqueness: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide is unique due to the presence of the acetamide group, which enhances its reactivity and potential applications in various fields. The combination of the rigid bicyclic structure and the versatile acetamide group makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
920959-00-8 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
N-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]acetamide |
InChI |
InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11)/t7-,8+,9+/m0/s1 |
Clave InChI |
QURAXMRQNAFYID-DJLDLDEBSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1C[C@H]2CC[C@@H]1C2 |
SMILES canónico |
CC(=O)NC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



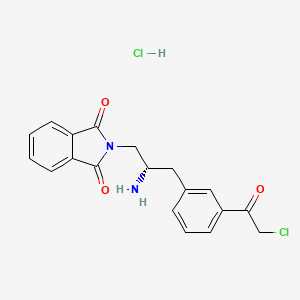
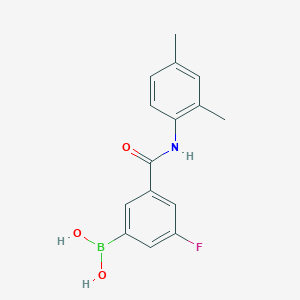
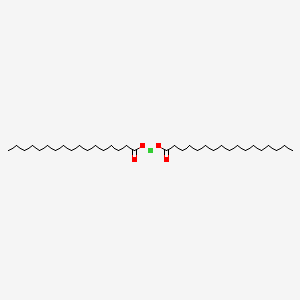
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
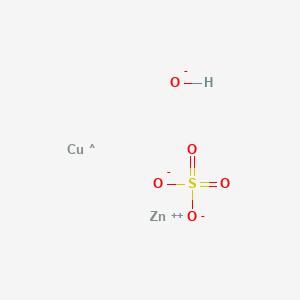
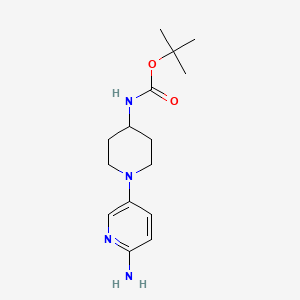
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)

![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
